molecular formula C16H12BrN5O B3513727 4-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine

4-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine

Cat. No.: B3513727
M. Wt: 370.20 g/mol
InChI Key: SNHPJBSRPGGGJW-UHFFFAOYSA-N
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Description

The compound is a derivative of benzimidazole . Benzimidazole derivatives are extremely popular structural scaffolds in drug design and discovery, providing a wide spectrum of biological activities and therapeutic effects .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This is followed by acylation of the amino group of oxadiazoles with various acid chlorides .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray crystallography . This technique provides precise evidence concerning bond lengths, bond angles, torsion angles, and molecular dimensions.


Chemical Reactions Analysis

Reactions at the benzylic position, such as free radical bromination and nucleophilic substitution, are common for similar compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be found in various databases . For example, 4-Bromobenzyl bromide, a related compound, is a solid with a melting point of 62-64 °C .

Mechanism of Action

While the exact mechanism of action for your specific compound is not known, similar compounds have been found to act as stimulants by increasing the release of dopamine and serotonin in the brain.

Safety and Hazards

Safety data sheets indicate that similar compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Future Directions

Research involving similar compounds is ongoing, with potential applications in the development of new drugs for the treatment of cancer and other diseases .

Properties

IUPAC Name

4-[1-[(4-bromophenyl)methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN5O/c17-11-7-5-10(6-8-11)9-22-13-4-2-1-3-12(13)19-16(22)14-15(18)21-23-20-14/h1-8H,9H2,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHPJBSRPGGGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Br)C4=NON=C4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine
Reactant of Route 2
Reactant of Route 2
4-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine
Reactant of Route 3
4-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine
Reactant of Route 4
Reactant of Route 4
4-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine
Reactant of Route 5
Reactant of Route 5
4-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine
Reactant of Route 6
4-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine

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